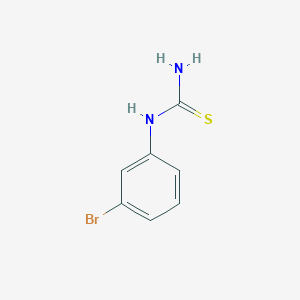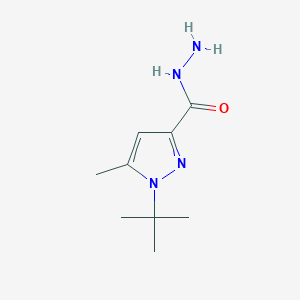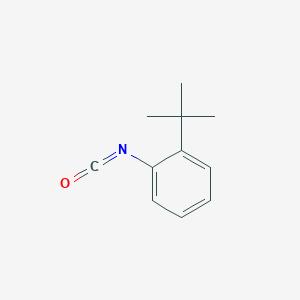
4-Bromo-2,3-dimethylanisole
Overview
Description
4-Bromo-2,3-dimethylanisole (BDA) is an organic compound of the anisole family. It is a colorless liquid with a pleasant odor and a melting point of -7°C. It is widely used in organic synthesis and as a reagent in laboratory experiments. BDA has a wide range of applications in the fields of scientific research, including biochemical and physiological studies.
Scientific Research Applications
Chemical Reactivity and Bromination Processes
4-Bromo-2,3-dimethylanisole has been studied in terms of its reactivity and bromination processes. Gruter, Akkerman, and Bickelhaupt (1994) explored the reactions of methyl-substituted anisoles, like this compound, with N-bromosuccinimide, revealing trends in attack positions in these molecules. They found that methyl-substituted anisoles are generally attacked at the position para to the methoxy group rather than at the side chain under certain conditions (Gruter, Akkerman, & Bickelhaupt, 1994).
Novel Color Tunable Properties in Synthesis
In the field of synthetic chemistry, this compound is used in creating compounds with unique properties. Kim et al. (2016) reported on the selective synthesis of homoleptic and heteroleptic triarylboranes using this compound. These compounds demonstrated significant solvatochromism and color-tunable fluorescence properties, making them potential candidates for applications in material sciences (Kim et al., 2016).
Exploration in Organic Photovoltaic Devices
4-Bromoanisole, a related compound, has been used as a processing additive in the development of organic photovoltaic devices. Liu et al. (2012) found that it helps control phase separation and purity in polymer blends, which is crucial for the efficiency of these devices (Liu et al., 2012).
Molecular Structure Analysis
The molecular structure and dynamics of related dimethylanisoles have been a subject of study as well. Ferres et al. (2018) used microwave spectroscopy and X-ray diffraction to analyze 2,3-dimethylanisole. Such studies provide insights into the physical properties of these molecules, which is essential for understanding their behavior in various applications (Ferres et al., 2018).
Applications in Large-Scale Chemical Synthesis
This compound has been used in large-scale chemical syntheses. Jin et al. (2020) described an efficient continuous-flow microwave reactor process for oxidative bromination, which can be applied in the production of compounds like 4-bromo-3-methylanisole, a derivative of this compound. This method highlights the industrial applicability of these compounds in fine chemical production (Jin et al., 2020).
Mechanism of Action
Target of Action
4-Bromo-2,3-dimethylanisole is a chemical compound that has been used in the preparation of various derivatives with potential biological activity . .
Mode of Action
It has been used in the synthesis of a novel arylsulfonamide derivative with potent glucocorticoid receptor (gr) agonist activity
Biochemical Pathways
Its derivative has shown potent glucocorticoid receptor (gr) agonist activity , suggesting that it may influence the glucocorticoid signaling pathway. Glucocorticoids are involved in a wide range of physiological processes, including immune response, metabolism, and stress response.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-bromo-4-methoxy-2,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWNZZYJCUUIFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372911 | |
| Record name | 4-Bromo-2,3-dimethylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50638-48-7 | |
| Record name | 1-Bromo-4-methoxy-2,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50638-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,3-dimethylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,3-dimethylanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1272195.png)

![1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone](/img/structure/B1272198.png)


